molecular formula C18H20N2O4S B247833 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B247833
M. Wt: 360.4 g/mol
InChI Key: HJCZXDDDGNHRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperazine and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine modifies the function of proteins by reacting with cysteine residues. Cysteine residues are amino acid residues that contain a thiol group (-SH). 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine reacts with the thiol group of cysteine residues to form a disulfide bond. This disulfide bond can modify the function of the protein by altering its structure or blocking its activity.
Biochemical and Physiological Effects
1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to modify the function of ion channels, transporters, enzymes, and receptors. 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has also been found to affect the activity of proteins involved in neurotransmission, muscle contraction, and immune response.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and modify the function of intracellular proteins. 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is also stable and can be stored for long periods of time. However, 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has some limitations. It can modify the function of non-target proteins if they contain cysteine residues. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine in scientific research. One direction is to study the interaction between 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine-modified proteins and ligands. Another direction is to develop new derivatives of 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine that can modify the function of specific proteins. 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine can also be used to study the role of cysteine residues in protein function and to develop new methods for protein modification.

Synthesis Methods

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol with acetyl chloride to form 1-(4-methoxyphenoxy)acetone. The second step involves the reaction of 1-(4-methoxyphenoxy)acetone with 2-thiophenecarbonyl chloride in the presence of triethylamine to form 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been widely used in scientific research as a tool to modify the function of proteins. It is commonly used to study the structure and function of ion channels and transporters. 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is also used to study the function of enzymes and receptors. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been used to study the interaction between proteins and ligands.

properties

Product Name

1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20N2O4S/c1-23-14-4-6-15(7-5-14)24-13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-25-16/h2-7,12H,8-11,13H2,1H3

InChI Key

HJCZXDDDGNHRPS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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